molecular formula C9H10N4O B3051458 5-(4-ethoxyphenyl)-2H-tetrazole CAS No. 338426-38-3

5-(4-ethoxyphenyl)-2H-tetrazole

Cat. No. B3051458
M. Wt: 190.2 g/mol
InChI Key: UGEDNALQDLACLM-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-2H-tetrazole, or 5-EtT, is an organic compound that has been studied for its potential applications in scientific research. It is a member of the tetrazole family, a group of compounds containing four nitrogen atoms and one carbon atom in a cyclic structure. 5-EtT has been used in a variety of research applications, including as a reagent in chemical synthesis, as a catalyst in organic synthesis, and as a ligand in coordination chemistry. In addition, it has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

Crystal Structure Analysis

Tetrazole derivatives, including those related to 5-(4-ethoxyphenyl)-2H-tetrazole, have been analyzed using X-ray crystallography to determine their molecular structure. These studies reveal the planarity of tetrazole rings and the orientation of aryl rings, which show no conjugation to the tetrazole groups. Such structural insights are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Al-Hourani et al., 2015).

Medicinal Chemistry and Bioisosterism

Tetrazoles are widely recognized in medicinal chemistry for their role as bioisosteres for carboxylic acids, offering similar acidities but with enhanced lipophilicity and metabolic resistance. This makes them valuable in drug design, particularly for improving pharmacokinetics, pharmacodynamics, and metabolism of drugs. The comprehensive review of synthesis and functionalization of 5-substituted tetrazoles highlights their significance in the development of new therapeutic agents (Roh et al., 2012).

Synthetic Methods and Multicomponent Reactions

Recent advances in synthetic methods for 5-substituted 1H-tetrazoles, including multicomponent reactions, have been crucial for developing more efficient and eco-friendly synthesis pathways. These methods are pivotal for generating novel tetrazole-based compounds with potential applications in various domains, including pharmaceuticals and materials science (Mittal & Awasthi, 2019).

Liquid Crystals and Materials Science

Tetrazole derivatives have been explored for their potential in creating novel liquid crystals and materials. The synthesis and characterization of tetrazole compounds with varying alkyl chain lengths have shown promising results for applications in displays and advanced materials, indicating the versatile nature of tetrazole chemistry in materials science (Tariq et al., 2013).

properties

IUPAC Name

5-(4-ethoxyphenyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-2-14-8-5-3-7(4-6-8)9-10-12-13-11-9/h3-6H,2H2,1H3,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEDNALQDLACLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349437
Record name 5-(4-ethoxyphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-ethoxyphenyl)-2H-tetrazole

CAS RN

338426-38-3
Record name 5-(4-ethoxyphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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